molecular formula C₇H₄N₅NaO₃ B1144769 Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate CAS No. 7674-48-8

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate

Cat. No.: B1144769
CAS No.: 7674-48-8
M. Wt: 229.13
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate is a chemical compound that has garnered attention in various fields of research, including medical, environmental, and industrial applications. This compound is known for its role as a dihydropteridine reductase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate involves several steps. One common method includes the reaction of 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid with sodium hydroxide to form the sodium salt . The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, involving steps such as crystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other pteridine derivatives.

    Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include various pteridine derivatives, which can have different functional groups attached to the pteridine ring .

Scientific Research Applications

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives.

    Biology: The compound is studied for its role in enzyme inhibition, particularly dihydropteridine reductase.

    Medicine: It has potential therapeutic applications due to its enzyme inhibitory properties.

    Industry: The compound is used in the production of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate involves the inhibition of dihydropteridine reductase. This enzyme is crucial in the metabolic pathway of tetrahydrobiopterin, a cofactor for the synthesis of neurotransmitters. By inhibiting this enzyme, the compound affects the levels of tetrahydrobiopterin, thereby influencing neurotransmitter synthesis and related biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid
  • 2-Amino-4-hydroxy-6-pteridinecarboxylic acid
  • 2-Amino-4-hydroxy-6-formylpteridine

Uniqueness

Sodium 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylate is unique due to its sodium salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in various industrial and research applications.

Properties

IUPAC Name

sodium;2-amino-4-oxo-3H-pteridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O3.Na/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15;/h1H,(H,14,15)(H3,8,9,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBFRCHIRAIZNE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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